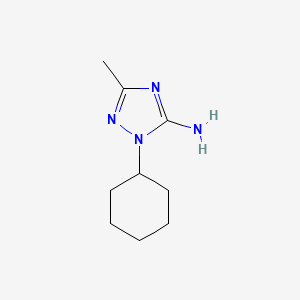![molecular formula C12H16N2O2 B7556186 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone is a chemical compound that has been studied in scientific research for its potential therapeutic applications. This compound is also known as HPPH or 2-(1-hydroxymethylpyrrolidin-2-yl)-1H-pyrrole-3-ethanone.
作用機序
HPPH is a photosensitizer that is activated by light at a specific wavelength. When HPPH is exposed to light, it absorbs the energy and produces singlet oxygen, which can cause damage to cancer cells. The singlet oxygen produced by HPPH can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that HPPH can selectively accumulate in cancer cells, making it a promising photosensitizer for PDT. HPPH has also been shown to have low toxicity and minimal side effects in animal models.
実験室実験の利点と制限
One advantage of using HPPH as a photosensitizer is its high specificity for cancer cells, which can reduce damage to healthy cells. However, one limitation is that the effectiveness of PDT can be limited by the depth of light penetration, which may not reach deeper tumors.
将来の方向性
Future research on HPPH could focus on optimizing the synthesis method to increase yield and purity. Studies could also investigate the use of HPPH in combination with other treatments, such as chemotherapy, to enhance its effectiveness. Additionally, research could explore the use of HPPH in other applications, such as antimicrobial therapy or diagnostic imaging.
合成法
The synthesis of HPPH involves the reaction of 2-pyridinecarboxaldehyde with 1-(hydroxymethyl)pyrrolidine in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
科学的研究の応用
HPPH has been studied for its potential use in cancer therapy, specifically as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizing agent, such as HPPH, which is activated by light to produce reactive oxygen species that can destroy cancer cells.
特性
IUPAC Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-4-2-6-14(11)12(16)7-10-3-1-5-13-8-10/h1,3,5,8,11,15H,2,4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFLAXPEHFRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CN=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556107.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)


![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)

![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)


